molecular formula C19H30N2O3 B594391 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol CAS No. 1305320-69-7

1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol

Cat. No.: B594391
CAS No.: 1305320-69-7
M. Wt: 334.46
InChI Key: HGOOISFRTZCVFQ-UHFFFAOYSA-N
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Description

1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol is a complex organic compound with the molecular formula C21H32N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenylethylamino substituent, and a hydroxymethyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Phenylethylamino Group: The phenylethylamino group is introduced via nucleophilic substitution reactions, where a phenylethylamine reacts with a suitable piperidine derivative.

    Protection with Boc Group: The Boc protecting group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Acidic conditions (e.g., hydrochloric acid).

    Nucleophiles: Various amines and other nucleophiles for substitution reactions.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Removal of the Boc protecting group to yield the free amine.

    Substitution: Introduction of new substituents on the phenylethylamino group.

Scientific Research Applications

1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol involves its interaction with specific molecular targets. The phenylethylamino group can interact with receptors or enzymes, potentially modulating their activity. The Boc protecting group ensures the compound’s stability during these interactions, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol can be compared with other piperidine derivatives:

    1-Boc-3-(1-phenylethylamino)-4-piperidinecarboxylic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

    1-Boc-3-(1-phenylethylamino)-4-piperidinecarboxylate: An ester derivative with different reactivity and applications.

    1-Boc-3-(1-phenylethylamino)-4-piperidinemethylamine: Contains a methylamine group instead of a hydroxymethyl group, affecting its chemical properties and reactivity.

These comparisons highlight the unique features of this compound, including its specific functional groups and their impact on its chemical behavior and applications.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3-(1-phenylethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-14(15-8-6-5-7-9-15)20-17-12-21(11-10-16(17)13-22)18(23)24-19(2,3)4/h5-9,14,16-17,20,22H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOOISFRTZCVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CN(CCC2CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735886
Record name tert-Butyl 4-(hydroxymethyl)-3-[(1-phenylethyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166756-97-3
Record name tert-Butyl 4-(hydroxymethyl)-3-[(1-phenylethyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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